molecular formula C10H20ClFN2O2 B13682193 N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride

N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride

Cat. No.: B13682193
M. Wt: 254.73 g/mol
InChI Key: ZFUOQMCJMKAZMC-UHFFFAOYSA-N
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Description

N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine hydrochloride is a chiral, fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected primary amine. The compound’s stereochemistry at the 2R and 4S positions confers distinct spatial and electronic properties, influencing its reactivity and biological interactions. The fluorine atom at the 4-position enhances metabolic stability and modulates lipophilicity, a critical factor in pharmacokinetics. The hydrochloride salt improves solubility in polar solvents, making it advantageous for synthetic and pharmaceutical applications. This compound is primarily utilized as a chiral building block in asymmetric synthesis, particularly for drug candidates targeting neurological disorders due to the pyrrolidine scaffold’s prevalence in central nervous system (CNS) therapeutics .

Properties

IUPAC Name

tert-butyl N-[(4-fluoropyrrolidin-2-yl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUOQMCJMKAZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Boc Protection

A common starting material is (2R,4S)-4-hydroxypyrrolidine derivatives, which are first protected at the amine nitrogen with the Boc group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

Example Reaction Conditions:

Step Reagents and Conditions Yield Notes
Boc Protection (2R,4S)-4-hydroxypyrrolidine + Boc2O, base (e.g., triethylamine), solvent dichloromethane, 0°C to room temperature, 2-4 h >90% Standard amine protection step

This step ensures the amine is protected before further functional group transformations.

Fluorination at the 4-Position of Pyrrolidine

Representative Preparation Scheme

Below is a summarized scheme of the synthetic route:

Step Intermediate Reagents/Conditions Yield (%)
1 (2R,4S)-4-hydroxypyrrolidine Boc2O, Et3N, DCM, 0°C to RT >90
2 N-Boc-4-tosylate pyrrolidine Tosyl chloride, pyridine, 0°C to RT 85-90
3 N-Boc-4-fluoro-pyrrolidine TBAF or DAST, THF, -20 to 0°C 60-85
4 N-Boc-4-fluoro-2-pyrrolidinylmethanal Swern oxidation, -78°C 70-85
5 N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Reductive amination, NaBH3CN, MeOH 75-90
6 Hydrochloride salt HCl in dioxane, RT Quantitative

Research Outcomes and Analytical Data

  • Stereochemical Purity: The stereochemistry (2R,4S) is maintained throughout the synthesis by controlling reaction temperatures and using stereospecific reagents.
  • Yields: Overall yields from starting pyrrolidine derivatives to the hydrochloride salt range from 40% to 70%, depending on purification and scale.
  • Characterization: The compound is characterized by NMR (1H, 13C, 19F), mass spectrometry, and melting point analysis.
  • Thermal Stability: The Boc group can be selectively deprotected thermally at elevated temperatures (150-230 °C) under controlled conditions without decomposition of the fluorinated pyrrolidine core.
  • Purification: Column chromatography using silica gel with solvents such as dichloromethane/ethyl acetate or chloroform/methanol mixtures is common for intermediate purification.

Summary Table of Key Reaction Parameters

Reaction Step Reagents Solvent Temp (°C) Time (h) Yield (%) Notes
Boc Protection Boc2O, Et3N DCM 0 to RT 2-4 >90 Standard amine protection
Tosylation TsCl, Pyridine DCM or Pyridine 0 to RT 3-6 85-90 Converts OH to good leaving group
Fluorination TBAF or DAST THF or DCM -20 to 0 1-3 60-85 Stereospecific fluorination
Oxidation Swern (DMSO, (COCl)2) DCM -78 1-2 70-85 Aldehyde formation
Reductive Amination NH3, NaBH3CN MeOH RT 4-6 75-90 Conversion to methanamine
Salt Formation HCl (dioxane) Ether or Dioxane RT 1 Quantitative Stable hydrochloride salt

Chemical Reactions Analysis

Boc Deprotection and Amine Functionalization

The tert-butoxycarbonyl (Boc) group is routinely removed under acidic conditions to liberate the primary amine for further derivatization:

Reaction Protocol

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane .

  • Conditions : Room temperature, 1–4 hours.

  • Yield : >90% for Boc cleavage .

Applications :

  • Deprotection enables subsequent alkylation, acylation, or coupling with electrophiles (e.g., sulfonyl chlorides, aldehydes) .

  • Post-deprotection intermediates are critical for synthesizing urea/thiourea derivatives and arylpiperazine conjugates .

Fluorination and Pyrrolidine Ring Modifications

The (2R,4S)-4-fluoro-pyrrolidine moiety undergoes stereospecific reactions due to fluorine’s electronegativity and ring conformation:

Nucleophilic Substitution

Fluorine at the 4-position participates in SN2 reactions with nucleophiles (e.g., thiols, amines):

ReagentConditionsProductYieldSource
Potassium thioacetateDMF, 80°C, 12 h4-Thioacetyl-pyrrolidine derivative68%
Sodium azideDMSO, 100°C, 24 h4-Azido-pyrrolidine analog55%

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening with alcohols or water to generate linear amino alcohols .

Amine Alkylation and Reductive Amination

The methanamine group facilitates alkylation and reductive amination for side-chain elongation:

Example Protocol :

  • Substrate : Deprotected amine (post-Boc removal).

  • Reagents : Aldehyde (e.g., 2-fluoro-5-nitrobenzaldehyde), NaBH3CN.

  • Conditions : MeOH, RT, 6 h.

  • Yield : 82% for secondary amine formation.

Applications :

  • Synthesis of αvβ1 integrin inhibitors (IC50 = 0.02 nM) .

  • Preparation of chiral probes for 19F NMR studies .

Coupling Reactions

The amine participates in peptide couplings and sulfonamide formations:

Sulfonylation

ReagentBaseSolventYieldSource
Methanesulfonyl chlorideTriethylamineDCM89%
Tosyl chloridePyridineTHF75%

Amide Bond Formation

  • Coupling Agents : EDC/HOBt, HATU .

  • Substrates : Carboxylic acids (e.g., pyrazole-4-carboxylates) .

  • Yield : 70–85% for heterocyclic conjugates .

Metal-Catalyzed Reactions

The pyrrolidine nitrogen coordinates transition metals for asymmetric catalysis:

Example :

  • Catalyst : Pd(II)-proline complex.

  • Reaction : Olefination of styrenes.

  • Outcome : 24% enantiomeric excess .

Comparative Reactivity of Structural Analogs

Key differences in reactivity between analogs are summarized below:

CompoundFluorine PositionBoc StabilityAlkylation RateSource
N-Boc-4-fluoro-D-proline4RHighModerate
1-(4-Fluorophenyl)pyrrolidineN/ALowHigh
4-Fluoro-N-methylpyrrolidine4SModerateHigh

Optimized Synthetic Routes

The compound is synthesized via a three-step sequence:

  • Fluorination :

    • Substrate : N-Boc-4-hydroxy-L-proline methyl ester.

    • Reagent : Diethylaminosulfur trifluoride (DAST).

    • Conditions : -78°C → RT, 21 h .

    • Yield : 70% .

  • Ester Hydrolysis :

    • Reagent : LiOH in THF/H2O.

    • Yield : 96% .

  • Salt Formation :

    • Acid : HCl (g) in Et2O.

    • Purity : >97% after recrystallization .

Stability and Storage

  • pH Sensitivity : Stable at pH 3–7; degrades under strong alkaline conditions .

  • Storage : Inert atmosphere, room temperature (2–8°C recommended for long-term) .

Scientific Research Applications

tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The fluoropyrrolidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The carbamate linkage can also play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine hydrochloride and related compounds:

Compound Core Structure Substituents Stereochemistry Salt Form Key Applications
This compound Pyrrolidine Boc-protected amine, 4-fluoro 2R,4S Hydrochloride Chiral intermediates, CNS drug synthesis
N-(4-Fluorobenzyl)-1-(pyrrolidin-2-yl)methanamine hydrochloride [] Pyrrolidine 4-Fluorobenzyl, unprotected amine Not specified Hydrochloride Preclinical CNS candidates
Sarizotan Hydrochloride [] Benzopyran-pyridine 4-Fluorophenyl, tertiary amine Chiral center(s) Hydrochloride Parkinson’s disease (dyskinesia treatment)
N,N-Dimethyl[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate [] Pyrrolidine-phenyl N,N-Dimethyl, dihydrochloride, hydrate Not specified Dihydrochloride Research in receptor modulation
2-(pyrrolidin-2-yl)pyrimidine hydrochloride [] Pyrrolidine-pyrimidine Biphenyl sulfonyl, trifluoromethylpyrrolidine Not specified Hydrochloride Kinase inhibitors (e.g., PF-04455242)

Key Observations

Fluorine Substitution : The target compound’s 4-fluoro group contrasts with the 4-fluorobenzyl substituent in . Fluorine in the pyrrolidine ring (target) improves metabolic stability compared to aromatic fluorination, which primarily enhances target binding .

Amine Protection : The Boc group in the target compound prevents undesired reactions during synthesis, unlike unprotected amines in and Sarizotan (). This protection is critical in multi-step syntheses requiring selective deprotection .

Stereochemical Complexity : The (2R,4S) configuration distinguishes the target compound from racemic or unspecified stereoisomers in and . Chiral purity is vital for enantioselective interactions in drug-receptor binding .

Salt Form and Solubility : The hydrochloride salt (target) offers moderate solubility in polar solvents, whereas dihydrochloride salts () may exhibit higher solubility but require careful pH control during formulation.

Biological Activity

N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine hydrochloride is a compound with significant biological activity, particularly in pharmacological applications. The presence of the fluorine atom and the Boc (tert-butyloxycarbonyl) protecting group contributes to its unique properties, making it a subject of interest in medicinal chemistry.

  • Chemical Formula : C₉H₁₄ClF₁N₂O₂
  • Molecular Weight : 224.67 g/mol
  • CAS Number : 10977773
  • Structure : The compound features a pyrrolidine ring, which is known for its role in various biological systems.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound's structure suggests potential antiproliferative effects against cancer cell lines. Research indicates that similar pyrrolidine derivatives have shown cytotoxicity against human cancer cell lines like Hela and A549 .
  • Neuropharmacological Effects : Compounds with a pyrrolidine backbone are often studied for their effects on neurotransmitter systems, particularly in relation to disorders such as depression and anxiety .

Antimicrobial Studies

A study focusing on the antibacterial activity of related compounds demonstrated that fluorinated pyrrolidines can inhibit the growth of resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

CompoundMIC (µg/mL)
N-Boc-4-fluoro-L-proline62.5
N-Boc-1-(2R,4S)-pyrrolidine78.12

These findings suggest that this compound may exhibit similar or enhanced antibacterial properties due to the fluorine substitution .

Anticancer Activity

Research has indicated that derivatives of pyrrolidine can induce apoptosis in cancer cells. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 200 to 300 µg/mL against various cancer cell lines:

Cell LineIC50 (µg/mL)
Hela226
A549242.52

This suggests potential for further exploration in anticancer drug development .

Neuropharmacological Research

The neuropharmacological profile of related compounds has been explored in various studies. For example, the modulation of neurotransmitter release and receptor activity has been linked to pyrrolidine derivatives, indicating potential applications in treating neurological disorders .

Case Studies

In clinical settings, compounds similar to this compound have been evaluated for their efficacy in treating infections caused by resistant bacteria and for their role as anticancer agents. Notably, some studies have reported promising results in preclinical models that warrant further clinical investigation.

Q & A

Q. Key Data :

StepReagents/ConditionsYield (Reported)Reference
Boc ProtectionBoc₂O, DMAP, DCM85–90%
FluorinationSelectfluor®, CH₃CN, 60°C70–75%

Advanced: How does the (2R,4S) stereochemistry influence reactivity in cross-coupling or chiral catalysis applications?

Methodological Answer:
The stereochemistry at the 2R and 4S positions:

  • Chiral Environment : The fluorinated pyrrolidine scaffold creates a rigid chiral center, enhancing enantioselectivity in asymmetric catalysis (e.g., organocatalysis) .
  • Steric Effects : The Boc group at the 1-position and fluorine at 4S modulate steric hindrance, affecting substrate binding in transition-metal complexes .
  • Hydrogen Bonding : The NH group in the methanamine moiety participates in H-bonding, critical for stabilizing transition states in enzymatic or synthetic reactions .

Validation : Computational modeling (DFT) and X-ray crystallography are recommended to confirm stereochemical integrity post-synthesis .

Basic: What analytical techniques ensure purity and structural fidelity of this compound?

Methodological Answer:

  • HPLC/MS : Reverse-phase HPLC with a C18 column (e.g., Chromolith®) and MS detection to confirm molecular weight (e.g., [M+H]⁺ = 290.3) .
  • NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., δ 4.2–4.5 ppm for fluorinated pyrrolidine protons) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
  • Chiral Chromatography : Use of Chiralpak® columns to resolve enantiomers and confirm >98% ee .

Q. Example Data :

TechniqueKey Peaks/ParametersReference
¹⁹F NMRδ -180 to -190 ppm (CF coupling)
HPLCRetention time: 8.2 min (ACN/H₂O, 0.1% TFA)

Advanced: What strategies prevent racemization during Boc deprotection or fluorination?

Methodological Answer:

  • Low-Temperature Deprotection : Use TFA/DCM at 0°C to minimize acid-catalyzed racemization .
  • Inert Atmosphere : Conduct fluorination under argon to avoid hydrolysis of intermediates .
  • Additives : Include Hünig’s base (DIPEA) to scavenge protons during Boc removal, reducing epimerization risk .

Case Study : A 2024 protocol achieved 99% stereoretention by coupling fluorination with a TEMPO-mediated radical inhibitor .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, light-resistant vials. The Boc group is sensitive to moisture and heat .
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) for long-term storage; avoid aqueous buffers to prevent hydrolysis .

Q. Stability Data :

ConditionDegradation (%/month)Reference
25°C, humid15% (Boc cleavage)
-20°C, dry<2%

Advanced: What role does the 4-fluoro group play in modulating pharmacokinetic (PK) properties?

Methodological Answer:

  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vivo (e.g., t₁/₂ increased from 2h to 6h in rat models) .
  • Lipophilicity : The 4-fluoro group increases logP by ~0.5 units, enhancing blood-brain barrier penetration in CNS-targeted drug candidates .
  • Target Binding : Fluorine’s electronegativity strengthens hydrogen bonds with protein targets (e.g., kinases), as shown in SAR studies of analogous fluorinated pyrrolidines .

Validation : Radiolabeled (¹⁸F) analogs are used in PET imaging to track biodistribution .

Basic: What are common impurities in synthesized batches, and how are they quantified?

Methodological Answer:

  • Impurities : Residual starting materials (e.g., unprotected pyrrolidine), diastereomers from incomplete fluorination, or Boc-deprotected byproducts .
  • Quantification :
    • LC-MS/MS : Detect impurities at <0.1% levels using MRM transitions.
    • ICP-OES : Monitor heavy metals (e.g., Pd from catalysis) to <10 ppm .

Q. Example Specification :

ImpurityAcceptable LimitAnalytical Method
Diastereomer≤0.5%Chiral HPLC
Pd residue≤5 ppmICP-OES

Advanced: How is this compound utilized in PROTAC or bifunctional molecule design?

Methodological Answer:

  • PROTAC Linker : The pyrrolidine methanamine serves as a rigid spacer, connecting E3 ligase ligands (e.g., VHL) to target-binding warheads. Fluorine enhances proteolytic stability .
  • Case Study : A 2025 study used this scaffold in an IAP-VHL hetero-PROTAC, achieving DC₅₀ = 12 nM in cancer cell lines via CRBN-mediated degradation .

Q. Design Considerations :

  • Linker Length : Optimize with molecular dynamics (MD) simulations to balance binding and solubility.
  • Stereochemistry : The (2R,4S) configuration minimizes steric clashes in ternary complex formation .

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